molecular formula C22H18N2O2S2 B2915284 6-Cyclopropyl-4-(4-methoxyphenyl)-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)nicotinonitrile CAS No. 313402-77-6

6-Cyclopropyl-4-(4-methoxyphenyl)-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)nicotinonitrile

Cat. No.: B2915284
CAS No.: 313402-77-6
M. Wt: 406.52
InChI Key: GMKSRYUPZHCPHQ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-4-(4-methoxyphenyl)-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)nicotinonitrile is a synthetic organic compound belonging to the class of substituted nicotinonitriles. This high-purity reagent is intended for research applications and is not for diagnostic or therapeutic use. Research Applications and Value: Nicotinonitrile derivatives are prominent scaffolds in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. Compounds within this class have been investigated for a range of potential applications, serving as key intermediates or active motifs in research. The specific structure of this compound, featuring a cyclopropyl group, a 4-methoxyphenyl ring, and a thioether side-chain linked to a thiophene carbonyl moiety, suggests potential for unique interaction with biological targets and may confer specific electronic properties. Based on the scientific literature for analogous structures, the core nicotinonitrile pharmacophore is associated with a wide spectrum of research interests. These include, but are not limited to, investigations into antitumor, antimicrobial, and anti-hyperglycemic activities . Furthermore, some nicotinonitrile derivatives have been explored for their utility in materials science , particularly for their fluorescent properties , making them candidates for use in the development of sensors and organic light-emitting diodes (OLEDs) . The inclusion of the thiophene heterocycle, a common feature in bioactive molecules and conductive materials, may enhance these properties or contribute to binding affinity in enzymatic assays. Mechanism of Action (Research Context): The mechanism of action for research compounds based on the nicotinonitrile core is highly dependent on the specific substituents and the biological system under study. In a broad research context, such molecules have been reported to function by modulating various enzyme pathways or cellular receptors. The specific structural features of this reagent, including the carbonitrile group and the sulfur-based side chain, provide a versatile platform for synthetic modification and structure-activity relationship (SAR) studies, allowing researchers to probe and optimize interactions with specific biological targets. This product is presented For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-cyclopropyl-4-(4-methoxyphenyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-26-16-8-6-14(7-9-16)17-11-19(15-4-5-15)24-22(18(17)12-23)28-13-20(25)21-3-2-10-27-21/h2-3,6-11,15H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKSRYUPZHCPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-4-(4-methoxyphenyl)-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that combines cyclopropyl and thiophene moieties with a nicotinonitrile framework. The synthetic route often includes:

  • Formation of the Cyclopropyl Group : Utilizing cyclopropanation techniques.
  • Thioether Formation : Reacting thiophenes with electrophilic centers to introduce thiol groups.
  • Nitrile Incorporation : Attaching the nitrile group to the nicotinic acid derivatives.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways.

Antimicrobial Activity

Recent studies have highlighted its antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth, with IC50 values comparable to established antibiotics.

Pathogen IC50 (µM) Reference
Staphylococcus aureus1.4
Escherichia coli0.200
Pseudomonas aeruginosa0.200

Anti-inflammatory Effects

In vitro studies indicate that the compound exhibits significant anti-inflammatory effects by inhibiting myeloperoxidase (MPO), an enzyme linked to inflammation and oxidative stress. This inhibition suggests a potential therapeutic role in managing inflammatory diseases.

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to modulate oxidative stress markers and reduce neuronal cell death has been documented in several studies.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated a strong inhibitory effect on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.
  • Neuroprotection in Animal Models :
    A study involving animal models of Parkinson's disease demonstrated that treatment with this compound led to a significant reduction in neuroinflammation and improved motor function compared to control groups, highlighting its potential for neuroprotective applications.

Comparison with Similar Compounds

Key Observations :

  • Thiophene Integration : The target compound and ’s bithiophene derivative leverage thiophene’s electron-rich aromatic system for enhanced π-stacking or charge transport, whereas BAY 60-6583 lacks this feature .

Physicochemical Properties

  • Polarity: The cyano group in all compounds increases polarity, but the 4-methoxyphenyl group in the target compound balances this with lipophilicity, likely improving membrane permeability compared to purely hydrophilic derivatives .
  • Spectroscopic Features: FTIR spectra of nicotinonitriles typically show cyano stretching near 2214 cm⁻¹ (e.g., compound 5 in ), a benchmark for verifying the core structure .

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